molecular formula C7H11N3O2 B6265908 N3-1,4-TRANS-CHC-OH CAS No. 1931895-14-5

N3-1,4-TRANS-CHC-OH

Cat. No. B6265908
CAS RN: 1931895-14-5
M. Wt: 169.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“N3-1,4-TRANS-CHC-OH” is a click chemistry reagent containing an azide group . It is used for research purposes .


Molecular Structure Analysis

The molecular weight of “N3-1,4-TRANS-CHC-OH” is 169.18 and its formula is C7H11N3O2 . The SMILES notation is OC([C@H]1CCC@@HN=[N+]=[N-])=O .


Physical And Chemical Properties Analysis

It has a melting point of 70-72°C .

Scientific Research Applications

Click Chemistry Reagent

“N3-1,4-TRANS-CHC-OH” is a click chemistry reagent . Click chemistry is a type of chemical synthesis characterized by its efficiency, wide applicability, and the clean reactions it produces. It’s often used in the field of drug discovery and materials science .

Antibody-Drug Conjugate (ADC) Linker

This compound is also used as an ADC linker . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. In ADCs, the cytotoxic payload is linked to the antibody via a chemical linker like “N3-1,4-TRANS-CHC-OH”. The antibody binds to specific receptors or antigens on the surface of cancer cells, delivering the cytotoxic drug specifically to the cells of interest .

Azide Group Containing Compound

“N3-1,4-TRANS-CHC-OH” contains an azide group . Azides are used in chemical synthesis due to their ability to react with a wide range of functional groups and their compatibility with various reaction conditions. They’re often used in the synthesis of pharmaceuticals, agrochemicals, and dyes .

Synthesis of DHPM Derivatives

There’s a potential application of “N3-1,4-TRANS-CHC-OH” in the synthesis of DHPM derivatives . DHPM (dihydropyrimidinone) derivatives have shown a wide range of biological activities, including antiviral, anticancer, and antibacterial properties .

Protease Cleavable Linker

“N3-1,4-TRANS-CHC-OH” could potentially be used as a protease cleavable linker . These linkers are used in the design of prodrugs and peptide-drug conjugates. They’re cleaved by proteases, releasing the active drug .

Glycosidase Cleavable Linker

This compound could also be used as a glycosidase cleavable linker . These linkers are used in the design of prodrugs that are activated by glycosidase enzymes .

Safety and Hazards

“N3-1,4-TRANS-CHC-OH” is for research use only and is not sold to patients . It should be stored under the recommended conditions in the Certificate of Analysis .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N3-1,4-TRANS-CHC-OH involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "1,4-cyclohexadiene", "Sodium azide", "Hydrogen peroxide", "Sulfuric acid", "Sodium hydroxide", "Methanol" ], "Reaction": [ "Step 1: 1,4-cyclohexadiene is reacted with sodium azide in the presence of sulfuric acid to form 1,4-diazidocyclohexene.", "Step 2: 1,4-diazidocyclohexene is then treated with hydrogen peroxide in methanol to form the corresponding 1,4-dioxocyclohexene.", "Step 3: The 1,4-dioxocyclohexene is then reduced with sodium borohydride to form the desired product, N3-1,4-TRANS-CHC-OH." ] }

CAS RN

1931895-14-5

Product Name

N3-1,4-TRANS-CHC-OH

Molecular Formula

C7H11N3O2

Molecular Weight

169.2

Purity

95

Origin of Product

United States

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